![molecular formula C12H9ClN4 B114003 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine CAS No. 1253789-10-4](/img/structure/B114003.png)

4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

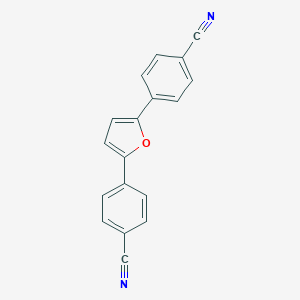

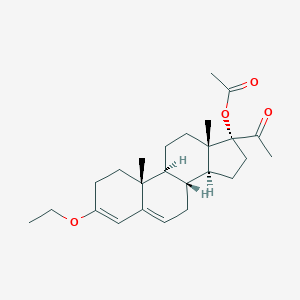

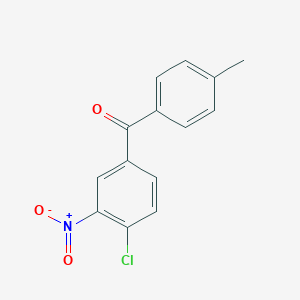

“4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine” is a chemical compound with the molecular formula C12H9ClN4 . It is a derivative of pyrrolo[3,2-d]pyrimidine, a heterocyclic compound .

Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives, including “4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine”, has been reported in the literature . The synthesis involves the use of microwave techniques for the preparation of this type of pyrrolo[3,2-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of “4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine” has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine” include a molecular weight of 153.57 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 .Wissenschaftliche Forschungsanwendungen

Antitubercular Agent Development

Research indicates that pyrrolopyrimidine derivatives exhibit promising antitubercular activity . The chloro and phenyl groups on the pyrrolopyrimidine core can be modified to enhance this activity. “4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine” could serve as a key intermediate in synthesizing new compounds with potential antitubercular properties.

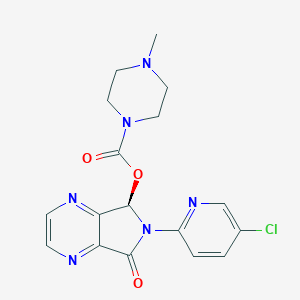

Kinase Inhibition for Cancer Therapy

Pyrrolopyrimidines are known to act as kinase inhibitors, which are crucial in targeted cancer therapies . The specific structure of “4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine” may allow it to bind to certain kinases, inhibiting their activity and thereby slowing down the proliferation of cancer cells.

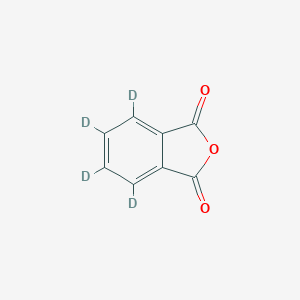

Organic Synthesis Intermediate

This compound can be used as an intermediate in organic synthesis, particularly in the construction of complex molecules with pyrrolopyrimidine structures . Its reactivity due to the chlorine atom makes it a valuable building block in medicinal chemistry.

Zukünftige Richtungen

The future directions for research on “4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine” and related compounds could involve further exploration of their potential as antiviral or anticancer agents . Additionally, more studies could be conducted to fully understand their chemical properties and mechanisms of action.

Wirkmechanismus

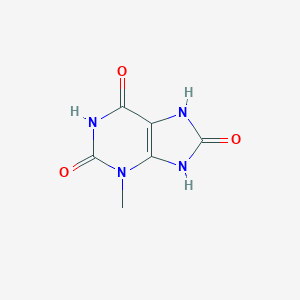

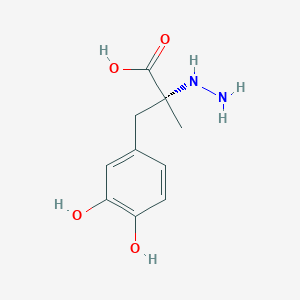

Target of Action

The primary target of 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .

Mode of Action

4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine interacts with the α-amylase enzyme, inhibiting its activity . This inhibition slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .

Biochemical Pathways

The compound affects the carbohydrate digestion pathway by inhibiting the α-amylase enzyme . This results in slower breakdown of complex carbohydrates into glucose, thereby controlling the postprandial increase in blood glucose levels .

Pharmacokinetics

The potent compounds from the similar series have a clogp value less than 4 and molecular weight less than 400 , suggesting that they are likely to maintain drug-likeness during lead optimization.

Result of Action

The inhibition of α-amylase by 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine results in excellent antidiabetic action . In vitro antidiabetic analysis demonstrated significant antidiabetic action for similar compounds, with IC50 values in the 0.252–0.281 mM range .

Action Environment

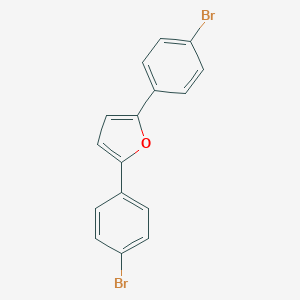

It’s worth noting that the presence of different halogens on the phenyl ring can influence the antitubercular activity of similar compounds .

Eigenschaften

IUPAC Name |

4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c13-11-10-9(16-12(14)17-11)6-8(15-10)7-4-2-1-3-5-7/h1-6,15H,(H2,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQXQWXWYNHHTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207462 |

Source

|

| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 4-chloro-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |

CAS RN |

1253789-10-4 |

Source

|

| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 4-chloro-6-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 4-chloro-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)